molecular formula C19H25N3O4 B137351 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol CAS No. 21037-26-3

1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol

Cat. No.: B137351
CAS No.: 21037-26-3
M. Wt: 359.4 g/mol
InChI Key: NARUXRZZSJCXFJ-OTWHNJEPSA-N
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Description

1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol is a synthetic organic compound characterized by the presence of an azo group (-N=N-) linked to a phenyl ring and a xylidine moiety

Scientific Research Applications

1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol typically involves the following steps:

    Diazotization: The process begins with the diazotization of aniline derivatives to form diazonium salts.

    Coupling Reaction: The diazonium salt is then coupled with 3,4-xylidine under controlled conditions to form the azo compound.

    Reduction: The resulting azo compound is reduced to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common reagents used include sodium nitrite, hydrochloric acid, and reducing agents such as sodium borohydride.

Chemical Reactions Analysis

Types of Reactions: 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the azo group to amines.

    Substitution: The phenyl ring and xylidine moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogens, acids, and bases are often employed in substitution reactions.

Major Products:

    Oxidation Products: Oxides and hydroxyl derivatives.

    Reduction Products: Amines and related compounds.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol involves its interaction with molecular targets such as enzymes and receptors. The azo group can undergo reduction to form amines, which may interact with biological pathways. The phenyl and xylidine moieties contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-glucitol
  • 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-mannitol

Uniqueness: 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol is unique due to its specific structural configuration, which influences its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

(2R,3S,4S)-5-(4,5-dimethyl-2-phenyldiazenylanilino)pentane-1,2,3,4-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c1-12-8-15(20-10-17(24)19(26)18(25)11-23)16(9-13(12)2)22-21-14-6-4-3-5-7-14/h3-9,17-20,23-26H,10-11H2,1-2H3/t17-,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARUXRZZSJCXFJ-OTWHNJEPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)N=NC2=CC=CC=C2)NCC(C(C(CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1C)N=NC2=CC=CC=C2)NC[C@@H]([C@@H]([C@@H](CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101189430
Record name 1-Deoxy-1-[4,5-dimethyl-2-(phenylazo)phenylamino]-D-ribitol
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Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21037-26-3
Record name 1-Deoxy-1-[4,5-dimethyl-2-(phenylazo)phenylamino]-D-ribitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21037-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021037263
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Deoxy-1-[4,5-dimethyl-2-(phenylazo)phenylamino]-D-ribitol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-deoxy-1-(6-phenylazo-3,4-xylidino)-D-ribitol
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